molecular formula C15H15N3O2S B2385959 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865183-00-2

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2385959
CAS No.: 865183-00-2
M. Wt: 301.36
InChI Key: IWNYYWNRIQUKEM-ICFOKQHNSA-N
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Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide, also known as 6-Acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionic acid, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from benzothiazole, such as the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Anuse et al. (2019) focused on the synthesis of substituted 2-aminobenzothiazoles derivatives and evaluated their antimicrobial activity through molecular docking studies and in vitro assays. The study found that some derivatives exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and showed moderate activity against selected bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Anuse et al., 2019).

Antinociceptive and Anti-inflammatory Activity

Another study reported the synthesis and evaluation of (2-benzazolon-3-yl)propionamide derivatives, including structures similar to the mentioned compound, for their antinociceptive activity. The research indicated that some of these compounds could be promising in managing pain, suggesting their potential use in developing new analgesic drugs (?nkol et al., 2000).

Antiparasitic Activity

Thiazolide derivatives, including compounds structurally related to "(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide," have been investigated for their antiparasitic activity. For example, Müller et al. (2007) explored the interaction of thiazolides with a novel Giardia lamblia nitroreductase, demonstrating that these compounds could inhibit the enzyme's activity, suggesting a mechanism for their antigiardial activity. This highlights the potential use of such compounds in treating parasitic infections (Müller et al., 2007).

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have also been explored. A study by Ahmad et al. (2012) synthesized and evaluated N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides for their antioxidant activities. The results indicated that many compounds possessed moderate to significant radical scavenging activity, suggesting their potential use as antioxidants in therapeutic applications (Ahmad et al., 2012).

Psychotropic Activity

The psychotropic effects of benzothiazole derivatives have also been investigated. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and assessed their psychotropic, anti-inflammatory, and cytotoxic activities. The compounds demonstrated marked sedative action and high anti-inflammatory activity, indicating potential applications in developing new psychotropic and anti-inflammatory drugs (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-4-8-18-12-7-6-11(16-10(3)19)9-13(12)21-15(18)17-14(20)5-2/h1,6-7,9H,5,8H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNYYWNRIQUKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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